5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione
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Overview
Description
5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound is characterized by the presence of a phenoxyethyl group attached to the indole nucleus, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This broad-spectrum interaction makes them valuable in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets that results in a wide range of changes in cellular function.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely depending on the specific derivative and its targets.
Result of Action
It’s known that indole derivatives can exhibit a range of biological activities, suggesting that their effects at the molecular and cellular level are diverse and depend on the specific targets they interact with .
Action Environment
This makes them a valuable area of study for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione typically involves the reaction of 5-methylindole-2,3-dione with 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the indole-2,3-dione moiety, converting them to corresponding alcohols.
Substitution: The phenoxyethyl group can participate in substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the indole nucleus.
Reduction: Alcohol derivatives of the indole-2,3-dione moiety.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored as potential drug candidates for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
5-Methylindole-2,3-dione: Lacks the phenoxyethyl group but shares the indole-2,3-dione core structure.
1-(2-Phenoxyethyl)indole-2,3-dione: Similar structure but without the methyl group at the 5-position.
5-Methyl-1-(2-phenoxyethyl)indole: Lacks the dione functionality but retains the phenoxyethyl group.
Uniqueness: The presence of both the 5-methyl and 2-phenoxyethyl groups in 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione imparts unique chemical and biological properties. This combination enhances its reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
5-methyl-1-(2-phenoxyethyl)indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-7-8-15-14(11-12)16(19)17(20)18(15)9-10-21-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIIUBSEMVODMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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